molecular formula C23H21N7O2 B2930274 3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 1207003-08-4

3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2930274
CAS RN: 1207003-08-4
M. Wt: 427.468
InChI Key: MRRIAAXGTXUYOJ-UHFFFAOYSA-N
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Description

The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold is a pharmacophore for the adenosine receptors . It can be functionalized to obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .


Synthesis Analysis

The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold can be synthesized by substituting at the 5 position with reactive linkers of different lengths . A one-pot microwave-assisted method has been developed for the synthesis of pyrazolo[1,5-a][1,2,4]triazolo[1,5-c]pyrimidines from 5-aminopyrazolyl-4-carbonitriles, orthoesters, and hydrazides .


Molecular Structure Analysis

The molecular structure of these compounds is determined by the substitution at the 5 position . Computational studies suggest different binding modes for developed compounds at the three receptors .


Chemical Reactions Analysis

These compounds can be used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the substitution at the 5 position .

Mechanism of Action

These compounds have been evaluated for their binding at the four adenosine receptor subtypes. Different affinity and selectivity profiles were observed towards hA1, hA2A, and hA3 adenosine receptors .

Future Directions

The results obtained from the study of these compounds pave the way for the development of more potent conjugable and conjugated ligands targeting these membrane receptors .

properties

IUPAC Name

3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O2/c1-32-18-6-4-17(5-7-18)19-13-20-23-27-26-21(29(23)11-12-30(20)28-19)8-9-22(31)25-15-16-3-2-10-24-14-16/h2-7,10-14H,8-9,15H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRIAAXGTXUYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide

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